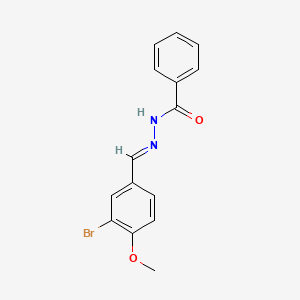

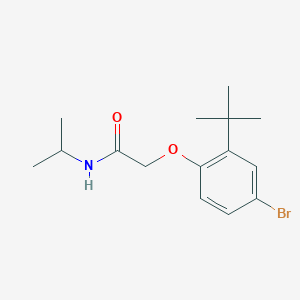

N'-(3-bromo-4-methoxybenzylidene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'-(3-bromo-4-methoxybenzylidene)benzohydrazide involves the reaction of 4-methoxybenzaldehyde with an equimolar quantity of 3-bromobenzohydrazide in methanol. This process yields the benzohydrazide molecule, which displays an E configuration about the C=N bond. The dihedral angle between the two benzene rings is reported to be very small, indicating a nearly planar structure for the molecule (Guo-Biao Cao, 2009).

Molecular Structure Analysis

Chemical Reactions and Properties

Research has also focused on the chemical reactions involving N'-(3-bromo-4-methoxybenzylidene)benzohydrazide and its derivatives, particularly those that lead to the formation of complexes with various metals. These studies shed light on the ligand's ability to coordinate with metals and its implications for the compound's reactivity and potential applications in catalysis and material science (Dan Qu et al., 2015).

Physical Properties Analysis

The physical properties of N'-(3-bromo-4-methoxybenzylidene)benzohydrazide, such as melting points and solubility, are critical for understanding its behavior in different environments and applications. While specific studies on these properties are less common, related research on analogous compounds provides valuable insights into how structural modifications can affect these properties (A. Subashini et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming complexes with metals, are essential aspects of N'-(3-bromo-4-methoxybenzylidene)benzohydrazide's chemistry. Its ability to participate in hydrogen bonding and its electronic structure have been analyzed through various spectroscopic methods and theoretical calculations, providing a comprehensive understanding of its behavior in chemical reactions (R. Maheswari & J. Manjula, 2016).

Aplicaciones Científicas De Investigación

Bioactive Schiff Base Compounds

Research on bioactive Schiff base compounds has shown that derivatives of benzohydrazide, including those similar to N'-(3-bromo-4-methoxybenzylidene)benzohydrazide, have been synthesized and characterized for various biological activities. These compounds exhibit remarkable antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. They also demonstrate significant interaction with salmon sperm DNA (SS-DNA) via intercalation mode, indicating their potential for DNA-targeted therapies (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Urease Inhibition by Oxovanadium(V) Complex

A study on the synthesis of an oxovanadium(V) complex derived from N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide showcased its urease inhibitory activities. This complex, characterized through various spectroscopic methods, exhibited significant inhibition on Helicobacter pylori urease, suggesting its utility in treating infections caused by this bacterium (Qu et al., 2015).

Antioxidant Activity of Schiff Bases

A theoretical study on the antioxidant behavior of Schiff base compounds related to N'-(3-bromo-4-methoxybenzylidene)benzohydrazide highlighted their potential as antioxidants. This study employed molecular docking to predict the interaction of these compounds with xanthine oxidase, indicating a potential for inhibiting oxidative stress-related diseases (Ardjani & Mekelleche, 2017).

Catalytic Properties in Organic Synthesis

Investigations into the catalytic properties of complexes derived from benzohydrazide compounds, including those similar to N'-(3-bromo-4-methoxybenzylidene)benzohydrazide, have shown effectiveness in facilitating organic reactions. These studies have explored the synthesis and structural elucidation of such complexes, underscoring their role in catalyzing the formation of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, which are of interest in medicinal chemistry (Ebrahimipour et al., 2018).

Synthesis and Structural Characterization

The synthesis and crystal structure elucidation of compounds related to N'-(3-bromo-4-methoxybenzylidene)benzohydrazide have provided insights into their molecular configurations and potential for forming stable complexes with metals. Such research contributes to our understanding of the structural basis for the biological and catalytic activities of these compounds (Zhu, 2011).

Propiedades

IUPAC Name |

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c1-20-14-8-7-11(9-13(14)16)10-17-18-15(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQQTJKLVKBWTM-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone](/img/structure/B5588443.png)

![4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5588467.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)

![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)

![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)